N~4~-(3-chloro-4-methylphenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N~4~-(3-chloro-4-methylphenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chloro and methyl groups in the phenyl ring, along with the ethyl and methyl substitutions, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chloro-4-methylphenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-methylphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N~4~-(3-chloro-4-methylphenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N~4~-(3-chloro-4-methylphenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N4-(3-chloro-4-methylphenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares similar structural features and biological activities.
3-Chloro-4-methylphenylboronic acid: Contains the same phenyl ring substitution but differs in its boronic acid functionality.
Uniqueness
N~4~-(3-chloro-4-methylphenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern and the presence of both pyrazolo and pyrimidine rings. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
878064-24-5 |
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Molecular Formula |
C15H17ClN6 |
Molecular Weight |
316.79 g/mol |
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-6-N-ethyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H17ClN6/c1-4-17-15-20-13(11-8-18-22(3)14(11)21-15)19-10-6-5-9(2)12(16)7-10/h5-8H,4H2,1-3H3,(H2,17,19,20,21) |
InChI Key |
VOYVLIARKMNWRB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC(=C(C=C3)C)Cl |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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